molecular formula C7H12O3 B8568026 2,2-Dimethyl-4-(oxirane-2-yl)-1,3-dioxolane

2,2-Dimethyl-4-(oxirane-2-yl)-1,3-dioxolane

Cat. No. B8568026
M. Wt: 144.17 g/mol
InChI Key: VFFXYLYACPOCSJ-UHFFFAOYSA-N
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Patent
US04570007

Procedure details

340 g of 2-chloro-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol is dissolved in 1.5 l of absolute ether. At 5° C., a total of 130 g of pulverized potassium hydroxide is added under intensive agitation within 30 minutes, while the temperature is maintained between 5° and 15° C. by cooling. The suspension is then heated at 40° C. for 2 hours under gentle refluxing. After heater and agitator have been turned off, the phases begin to separate. After allowing the mixture to stand overnight, it is vacuum-filtered over kieselguhr. The residue is extracted with ether. The combined ether extracts are concentrated over a 60 cm Vigreux column. The residue (260 g) is distilled under vacuum, during which step 180 g of a colorless liquid passes over; this liquid is fractionated, yielding 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethylene oxide at 65° C./13 mm.
Name
2-chloro-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
Quantity
340 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH:5]1[CH2:9][O:8][C:7]([CH3:11])([CH3:10])[O:6]1)[CH2:3][OH:4].[OH-].[K+]>CCOCC>[CH3:10][C:7]1([CH3:11])[O:6][CH:5]([CH:2]2[O:4][CH2:3]2)[CH2:9][O:8]1 |f:1.2|

Inputs

Step One
Name
2-chloro-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
Quantity
340 g
Type
reactant
Smiles
ClC(CO)C1OC(OC1)(C)C
Name
Quantity
1.5 L
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
130 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained between 5° and 15° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
CUSTOM
Type
CUSTOM
Details
to separate
FILTRATION
Type
FILTRATION
Details
it is vacuum-filtered over kieselguhr
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
The combined ether extracts are concentrated over a 60 cm Vigreux column
DISTILLATION
Type
DISTILLATION
Details
The residue (260 g) is distilled under vacuum, during which step 180 g of a colorless liquid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(OCC(O1)C1CO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.